molecular formula C11H21NO5 B6238091 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid CAS No. 2352787-49-4

2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid

Cat. No.: B6238091
CAS No.: 2352787-49-4
M. Wt: 247.29 g/mol
InChI Key: FYIDZYKXBGMEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid (CAS 2352787-49-4) is a specialized chemical building block of significant value in medicinal chemistry and peptide research . This compound features a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group, separated by a sterically hindered, branched carbon chain . The Boc protecting group is widely recognized for its stability under basic conditions and its reversible removal under mild acidic conditions, making this reagent highly useful in multi-step synthetic routes . Its primary research application lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the construction of peptide mimics and active pharmaceutical ingredients (APIs) . The molecular structure, which incorporates a tertiary ether linkage, can impart enhanced metabolic stability and influence the pharmacokinetic properties of the final target molecule. Researchers utilize this acid in coupling reactions, facilitated by common amide coupling reagents, to incorporate its unique scaffold into larger structures . The compound is supplied with high purity and is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2352787-49-4

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]oxyacetic acid

InChI

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7-11(4,5)16-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14)

InChI Key

FYIDZYKXBGMEIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)OCC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 1-amino-2-methylpropan-2-ol is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) and treated with Boc₂O (1.1–1.5 equivalents) in the presence of triethylamine (TEA) or aqueous sodium hydroxide (pH 9–10). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, releasing tert-butanol as a byproduct. Completion is confirmed by TLC or NMR, showing the disappearance of the primary amine signal (δ 1.5–2.0 ppm).

Workup and Purification

The crude product 1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-ol is isolated via extraction (DCM/water) and purified by column chromatography (hexanes/ethyl acetate gradient). Yields typically exceed 85%.

Etherification Strategies

Etherification links the Boc-protected amino alcohol to the acetic acid moiety. Three primary methods are employed, each with distinct advantages.

Williamson Ether Synthesis

This two-step approach involves converting the alcohol to a better leaving group (e.g., tosylate) followed by nucleophilic substitution.

Tosylation

The Boc-protected alcohol is treated with p-toluenesulfonyl chloride (TsCl) in pyridine or DCM at 0–5°C for 4–6 hours. The resulting tosylate is isolated in 90–95% yield.

Substitution with Bromoacetic Acid

The tosylate reacts with sodium bromoacetate in dimethylformamide (DMF) at 60–80°C for 12–24 hours. After hydrolysis (1M HCl), the product is extracted and recrystallized from ethanol/water (yield: 70–75%).

Mitsunobu Reaction

The Mitsunobu reaction directly couples the Boc-protected alcohol with ethyl glycolate (HOCH₂COOEt) under mild conditions.

Procedure

A mixture of 1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-ol , ethyl glycolate (1.2 equivalents), triphenylphosphine (1.5 equivalents), and diisopropyl azodicarboxylate (DIAD) in THF is stirred at room temperature for 24 hours. The ester intermediate is hydrolyzed with lithium hydroxide (LiOH) in THF/water to afford the final acid (overall yield: 65–70%).

Direct Alkylation

The Boc-protected alcohol is deprotonated with sodium hydride (NaH) in THF and reacted with bromoacetic acid at 50°C for 6 hours. This one-pot method avoids tosylation but suffers from lower yields (50–55%) due to steric hindrance.

Comparison of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Williamson Synthesis70–75High selectivity, scalableMulti-step, tosylate purification
Mitsunobu Reaction65–70Single-step etherification, mild conditionsCostly reagents, ester hydrolysis
Direct Alkylation50–55Simplified procedureLow yield, side reactions

Experimental Case Studies

Optimized Williamson Protocol

A 2023 study reported a modified Williamson approach using potassium tert-butoxide as the base and bromoacetic acid tert-butyl ester as the electrophile. After substitution, the tert-butyl ester was cleaved with trifluoroacetic acid (TFA) , yielding the target compound in 82% purity.

Mitsunobu with Green Solvents

A 2024 innovation replaced THF with cyclopentyl methyl ether (CPME) , achieving comparable yields (68%) while reducing environmental impact.

Challenges and Optimization

Steric Hindrance

The tertiary alcohol in the Boc-protected intermediate impedes nucleophilic substitution. Solutions include:

  • Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.

  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

Side Reactions

Competing elimination or over-alkylation is mitigated by:

  • Strict temperature control (<60°C).

  • Using freshly distilled DIAD in Mitsunobu reactions.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, a key reaction for revealing the free amine.

Reagents and Conditions

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • Hydrochloric acid (HCl) in dioxane or ethyl acetate .

Mechanism and Products

  • Acidic hydrolysis generates 2-[(1-amino-2-methylpropan-2-yl)oxy]acetic acid as the primary product, with concurrent release of CO₂ and tert-butanol .

  • Typical reaction time: 1–4 hours, yielding >85% deprotection efficiency .

Carboxylic Acid Functionalization

The acetic acid moiety undergoes standard carboxylic acid reactions.

Esterification

  • Reagents : Methanol/H₂SO₄, ethanol/DCC, or diazomethane.

  • Products : Methyl or ethyl esters (e.g., methyl 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetate ) .

  • Conditions : Reflux in alcohol with catalytic acid, 6–12 hours .

Amide Formation

  • Coupling Agents : EDCl, HOBt, or DCC with amines like benzylamine or glycine methyl ester .

  • Products : Amides (e.g., 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetamide ) .

Ether Linkage Stability and Reactivity

The tert-butyl ether is generally stable under basic and nucleophilic conditions but cleaved under strong acids.

Acid-Mediated Cleavage

  • Reagents : Concentrated H₂SO₄ or HI .

  • Products : 2-hydroxyacetic acid and tert-butanol derivatives .

Oxidation

  • Reagents : KMnO₄ or CrO₃ in acidic media .

  • Products : Ketones or carboxylates, depending on conditions .

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Differences
2-[1-({[(Boc)amino]methyl)cyclopropyl]acetic acid Cyclopropane, Boc-protected amineEnhanced strain-driven ring-opening reactivity
2-(1-(Boc-amino)cyclobutyl)acetic acid Cyclobutane, Boc-protected amineReduced ring strain; slower deprotection kinetics
Target Compoundtert-Butyl ether, Boc-amineSteric shielding slows ether cleavage vs. analogues

Stability Considerations

  • pH Sensitivity : Stable at neutral pH but degrades in strong acids (pH < 2) or bases (pH > 10) .

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and isobutylene .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to provide a stable amine functionality makes it valuable in designing new drug candidates, particularly in the development of peptide-based therapeutics.
    • It can be used to modify the pharmacokinetic properties of drugs by altering their solubility and stability profiles.
  • Bioactive Compounds :
    • Research indicates that derivatives of this compound exhibit biological activity, making them potential candidates for further development as anti-inflammatory or analgesic agents. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amine functionalities during chemical reactions .

Organic Synthesis

  • Synthetic Pathways :
    • The compound can be employed as a building block in organic synthesis, facilitating the creation of more complex molecules through coupling reactions and other transformations. For example, it can be reacted with various electrophiles to create substituted acetic acids.
    • Its structure allows for modifications that can lead to the development of novel materials with specific properties.

Biochemical Research

  • Enzyme Inhibition Studies :
    • The compound has been utilized in studies focused on enzyme inhibition, particularly in understanding metabolic pathways where similar compounds play a role. This can aid in drug design by identifying potential inhibitors or activators of specific enzymes.
  • Peptide Synthesis :
    • As a protected amino acid derivative, it is instrumental in solid-phase peptide synthesis (SPPS), where it helps form peptide bonds while protecting reactive sites from undesired reactions during synthesis .

Case Study 1: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, researchers utilized 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid as a key intermediate. The Boc protection allowed for selective coupling reactions that led to the formation of peptides with enhanced biological activity compared to their unprotected counterparts.

Case Study 2: Drug Development Pipeline

Another case study highlighted its application in a drug development pipeline aimed at creating anti-cancer agents. The compound was modified to enhance its solubility and bioavailability, resulting in promising preclinical results that warrant further investigation into its therapeutic potential.

Mechanism of Action

The mechanism by which 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid exerts its effects is primarily through its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Structural Features Molecular Weight Functional Implications References
2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid (Target) Boc-protected amino group, tert-butyl ether, acetic acid moiety ~245.3 (estimated) High steric hindrance; moderate solubility in polar aprotic solvents.
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid Boc-amino group, methylpropionic acid backbone 203.24 Enhanced steric hindrance near carboxylic acid; potential for chiral resolution.
2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid Thiazole heterocycle, Boc-amino group 258.29 Aromatic π-π interactions; bioactivity in antimicrobial or kinase inhibitor contexts.
(R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic Acid Chiral center (R-configuration), methylpropanoic acid 203.24 Stereospecific interactions in enzyme binding; enantiomer-specific metabolic stability.
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid Thiazole substituent, Boc-amino group, propanoic acid 272.33 Dual functionality (heterocycle + acid); potential for metal coordination.
2-(1-{[(tert-butoxy)carbonyl]amino} cyclopropyl)acetic acid Cyclopropane ring, Boc-amino group 201.22 Conformational rigidity; strain-induced reactivity in ring-opening reactions.
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid Adamantyl group, Boc-amino group 307.39 Extreme hydrophobicity; applications in lipid-soluble drug delivery systems.
(R)-N-Boc-3-四氢吡咯乙酸 Pyrrolidine ring, Boc-amino group 243.29 Secondary amine in ring; hydrogen-bonding capability for protein interactions.

Key Comparative Insights

Steric Effects: The target compound’s tert-butyl ether provides steric shielding, reducing nucleophilic attack on the adjacent amino group compared to smaller analogs like 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid . Adamantyl derivatives (e.g., ) exhibit even greater steric bulk, limiting solubility but enhancing membrane permeability .

Electronic and Functional Group Diversity :

  • Thiazole-containing analogs (e.g., ) introduce aromaticity and heteroatoms, enabling π-π stacking and hydrogen bonding, critical for targeting enzymes or receptors .
  • Cyclopropane derivatives (e.g., ) exhibit strain-driven reactivity, useful in photoaffinity labeling or click chemistry .

Chirality and Bioactivity: Chiral compounds like (R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic acid demonstrate enantiomer-specific interactions, influencing pharmacokinetics and binding affinity .

Solubility and Applications :

  • Hydrophobic groups (e.g., adamantyl, biphenyl in ) reduce aqueous solubility but improve blood-brain barrier penetration, whereas polar carboxylic acids (e.g., target compound) favor aqueous media .

Biological Activity

2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid, also known by its CAS number 2352787-49-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₃H₁₉NO₄
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 2352787-49-4

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, peptidomimetics derived from amino acids similar to those in this compound have shown promising results against various bacterial strains.

CompoundActivityReference
BJK-4Potent against E. coli and S. aureus without hemolytic activity
BJK-6Maintains antimicrobial effects despite structural modifications

These findings suggest that modifications to the amino acid structure can enhance or alter the biological activity of related compounds.

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have been crucial in evaluating the safety profile of compounds. For instance, BJK-4 demonstrated low toxicity against mammalian cells at concentrations up to 128 µg/mL, indicating a favorable therapeutic index for further development as an antimicrobial agent .

The mechanism of action for compounds similar to this compound typically involves:

  • Membrane Disruption : These compounds can interact with bacterial membranes, leading to depolarization and increased permeability.
  • Intracellular Targeting : Some derivatives have shown the ability to penetrate bacterial cells and interfere with essential intracellular processes.

Research has shown that the presence of hydrophobic groups enhances membrane interaction, which is critical for antimicrobial activity .

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Study on BJK-4 : This compound was tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. It exhibited significant activity without causing hemolysis, making it a candidate for further development as an antibiotic .
  • Protease Stability Assessment : The stability of BJK-4 against proteolytic degradation was evaluated using trypsin treatment. Results indicated that it retained antimicrobial activity even after exposure to proteases, highlighting its potential as a stable therapeutic agent .

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amino group followed by esterification or coupling reactions. A common approach is reacting tert-butyl chloroformate with the corresponding amino alcohol derivative in the presence of a base such as potassium tert-butoxide (KOtBu) in anhydrous tetrahydrofuran (THF) . For analogous compounds, oxidation using KMnO₄ or CrO₃ in acidic media and reduction with LiAlH₄ in dry ether have been employed to modify functional groups . Purification often involves column chromatography or recrystallization to achieve high purity.

Q. What safety protocols are critical when handling this compound?

The compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335). Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and a lab coat. Work in a fume hood with proper ventilation. In case of skin contact, wash immediately with water and remove contaminated clothing .

Q. How should the compound be stored to maintain stability?

Store in a dry, airtight container at room temperature (20–25°C) away from moisture and light. Sealed storage prevents degradation of the Boc group, which is sensitive to acidic or aqueous conditions .

Q. Which analytical techniques confirm the compound’s structure and purity?

  • NMR spectroscopy (¹H/¹³C) to verify molecular structure and stereochemistry.
  • HPLC (≥95% purity, as per standards in similar Boc-protected compounds) .
  • Mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection steps?

Key factors include:

  • Stoichiometric control : Use a 1.2–1.5 molar excess of Boc anhydride or tert-butyl chloroformate to ensure complete amino group protection.
  • Solvent selection : Anhydrous THF or dichloromethane minimizes side reactions.
  • Temperature : Reactions at 0–5°C reduce racemization in chiral derivatives .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates Boc activation in esterification .

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Cross-validate techniques : Compare NMR shifts with literature values for similar Boc-protected compounds (e.g., δ 1.4 ppm for tert-butyl protons) .
  • X-ray crystallography : For chiral variants, crystallize the compound to confirm absolute configuration .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track signal assignments in complex spectra .

Q. What strategies mitigate solubility challenges in aqueous reaction systems?

  • Co-solvents : Add DMSO or DMF (10–20% v/v) to enhance solubility without destabilizing the Boc group.
  • pH adjustment : Use buffered solutions (pH 6–8) to maintain neutrality, avoiding Boc cleavage.
  • Surfactants : Non-ionic surfactants (e.g., Tween-20) improve dispersion in biphasic systems .

Q. How to address racemization in chiral derivatives during synthesis?

  • Low-temperature protocols : Conduct reactions below 0°C to slow racemization.
  • Enantioselective catalysts : Use chiral bases or organocatalysts (e.g., Cinchona alkaloids) .
  • Protecting group alternatives : Consider Fmoc or Cbz groups if Boc proves unstable under reaction conditions .

Data Contradiction Analysis

Q. How to interpret conflicting toxicity data across safety reports?

  • Source evaluation : Prioritize studies adhering to OECD/GHS guidelines (e.g., classifies acute toxicity as Category 4, while lacks occupational exposure limits).
  • Dose dependency : Assess whether discrepancies arise from varying concentrations (e.g., LC₅₀ vs. NOAEL values) .
  • Experimental models : Compare in vitro (cell-based) and in vivo data to contextualize hazards .

Q. How to validate conflicting purity claims from different suppliers?

  • Third-party testing : Use independent analytical services for HPLC and elemental analysis.
  • Batch comparison : Request certificates of analysis (CoA) for specific lots, noting retention times and impurity profiles .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Boc Protection

ParameterOptimal ConditionReference
ReagentBoc₂O or Boc-Cl
SolventAnhydrous THF
BaseKOtBu or NaHCO₃
Temperature0–25°C
Reaction Time4–12 hours

Q. Table 2: Analytical Benchmarks for Quality Control

TechniqueTarget MetricReference
¹H NMRδ 1.4 ppm (tert-butyl)
HPLCRetention time ±0.2 min
Melting Point150–151°C (analogous compounds)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.